2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Physicochemical profiling Lead-likeness Fragment-based drug discovery

This compound features a free primary amide (-CONH2) that enables direct diversification into N-alkyl, N-aryl, and heterocyclic analogs without protecting group chemistry—a synthetic route precluded by pre-substituted analogs (CAS 878058-15-2, 878058-12-9). With MW 365.4 g/mol and XLogP3 -0.6, it complies with lead-like filters (MW ≤400, LogP ≤3) and offers superior aqueous solubility for biochemical assays. Ideal for medicinal chemistry teams building SAR libraries around the terminal amide position. Procure as a versatile intermediate for parallel synthesis of 10–50 analogs in a single step.

Molecular Formula C16H19N3O5S
Molecular Weight 365.4
CAS No. 878058-77-6
Cat. No. B2520700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS878058-77-6
Molecular FormulaC16H19N3O5S
Molecular Weight365.4
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N
InChIInChI=1S/C16H19N3O5S/c17-15(20)11-25(22,23)14-9-19(13-4-2-1-3-12(13)14)10-16(21)18-5-7-24-8-6-18/h1-4,9H,5-8,10-11H2,(H2,17,20)
InChIKeyXZJRMVSIXPWACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-77-6): Physicochemical Identity and Screening Library Context


2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-77-6, MF C16H19N3O5S, MW 365.4 g/mol) is a synthetic small molecule comprising a 1H-indole core substituted at the 1-position with a morpholino-2-oxoethyl moiety and at the 3-position with a sulfonylacetamide group [1]. Classified as an indole-3-sulfonylacetamide derivative, it is catalogued in the PubChem database (CID 18563533) and is commercially available through screening compound suppliers such as Life Chemicals (Cat. F2017-0298, purity ≥90%) [1][2]. Its computed XLogP3-AA of -0.6 and topological polar surface area (TPSA) of 120 Ų distinguish it from N-substituted analogs that populate the same chemical series [1].

Why N-Substituted Analogs Cannot Simply Replace 2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide in SAR Campaigns


Within the morpholino-indole sulfonylacetamide series, N-substitution on the terminal acetamide dramatically alters both physicochemical and pharmacophoric properties. The target compound bears a primary amide (-CONH2), which serves as a hydrogen bond donor (HBD count = 1) and a versatile synthetic handle for further derivatization [1]. In contrast, N-alkyl/aryl analogs such as the N-benzyl (CAS 878058-15-2) and N-cyclohexyl (CAS 878058-12-9) derivatives replace this polar terminus with bulky hydrophobic groups, increasing LogP by 1.9–2.8 units and molecular weight by 82–90 Da [1][2][3]. Published SAR on related morpholino-indole sulfonohydrazide chemotypes demonstrates that subtle modifications at the terminal amide position produce IC50 variations exceeding 3-fold against MCF-7 and MDA-MB-468 breast cancer cell lines [4]. Such data underscore the principle that these compounds are not interchangeable surrogates but distinct chemical entities with divergent property profiles.

Quantitative Differentiation Evidence for 2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-77-6) Versus In-Class Analogs


Molecular Weight Advantage: Lowest MW Among Common N-Substituted Analogs in the Series

With a molecular weight of 365.4 g/mol, the target compound is 68–90 Da lighter than its N-cyclopentyl (MW 433.5), N-cyclohexyl (MW 447.5), and N-benzyl (MW 455.5) analogs [1][2][3]. This lower MW positions it more favorably within lead-like chemical space (commonly defined as MW ≤ 350–400 Da).

Physicochemical profiling Lead-likeness Fragment-based drug discovery

Hydrophilicity Differentiator: XLogP3 of -0.6 Versus 1.3–2.2 for N-Substituted Analogs

The computed XLogP3-AA for the target compound is -0.6, reflecting the polar primary amide terminus. In contrast, N-benzyl and N-cyclohexyl analogs exhibit XLogP3 values of 1.3 and 2.2 respectively, representing an increase of 1.9–2.8 log units [1][2][3]. This polarity difference translates to substantially different aqueous solubility and permeability profiles.

Aqueous solubility Drug-likeness Pharmacokinetics

Primary Amide as a Synthetic Diversification Handle: Enables Late-Stage Functionalization Inaccessible to N-Substituted Analogs

The target compound possesses a free primary amide (-CONH2), whereas the N-benzyl (CAS 878058-15-2), N-cyclohexyl (CAS 878058-12-9), and N-cyclopentyl (CAS 878058-09-4) analogs are all secondary or tertiary amides with substituted nitrogen atoms [1][2]. The primary amide provides an unmasked synthetic handle for acylation, alkylation, or condensation reactions without requiring a deprotection step, which is unavailable in the pre-substituted comparators.

Medicinal chemistry Library synthesis Late-stage functionalization

Procurement Cost Benchmarking: Entry-Level Pricing as a Screening Collection Compound

As of May 2023, the target compound was available from Life Chemicals at $54.00 for 1 mg (≥90% purity), scaling to $79.00 for 10 mg through the kuujia.com marketplace [1]. This pricing places it at the lower end of the cost spectrum for this analog series; related N-substituted screening compounds in the same CAS cluster (878058 series) are listed at comparable or higher price points through specialty vendors [1].

Compound procurement Screening libraries Budget optimization

Class-Level Biological Precedent: Morpholino-Indole Sulfonamide Scaffold Demonstrates Anticancer Activity in Breast Cancer Models

While no direct biological data exist for the target compound, a 2022 study evaluated a panel of morpholino-indole sulfonohydrazide derivatives against MCF-7 (ER-positive) and MDA-MB-468 (triple-negative) breast cancer lines. The most active chemotype (compound 5f, 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) exhibited IC50 values of 13.2 μM (MCF-7) and 8.2 μM (MDA-MB-468), with selectivity over noncancerous HEK293 cells [1]. The structural commonality of the 1-(2-morpholinoethyl/oxoethyl)-1H-indole core supports the relevance of this scaffold for anticancer screening—though the target compound's sulfonylacetamide differs from the sulfonohydrazide linkage and direct activity extrapolation is not warranted.

Anticancer activity Breast cancer Indole-based chemotypes

Explicit Caveat: Absence of Direct Biological Activity Data for This Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents (as of April 2026) identified no primary research articles, no patent biological examples, and no biochemical assay data specifically reporting quantitative activity measurements (IC50, EC50, Ki, Kd, % inhibition, etc.) for 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-77-6) [1][2]. The compound appears exclusively in chemical vendor catalogs and the PubChem substance database as a screening library entry. All differentiation claims above that extend beyond computed physicochemical properties rely on class-level inference from related but structurally distinct chemotypes, as explicitly labeled in each evidence item.

Data gap Screening compound Research transparency

Evidence-Backed Application Scenarios for 2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-77-6)


Hit-to-Lead Diversification: Using the Primary Amide as a Late-Stage Derivatization Point

The target compound's free primary amide (-CONH2) enables direct diversification into N-alkyl, N-aryl, N-acyl, or heterocyclic products without requiring protecting group chemistry. This makes it the logical procurement choice for medicinal chemistry teams seeking to generate SAR libraries around the terminal amide position—a synthetic path precluded with the N-benzyl, N-cyclohexyl, or N-cyclopentyl analogs (CAS 878058-15-2, 878058-12-9, 878058-09-4) that already occupy this vector [1]. The compound can serve as a common intermediate for parallel synthesis of 10–50 analogs in a single diversification step.

Fragment-Based or Lead-Like Screening Collections Prioritizing Physicochemical Compliance

With MW 365.4 g/mol and XLogP3 -0.6, the target compound falls within lead-like chemical space more comfortably than its N-substituted counterparts (MW 433–456, LogP 1.3–2.2) [1][2][3]. For screening library managers curating collections with physicochemical filters (e.g., MW ≤ 400, LogP ≤ 3), this compound offers a compliant morpholino-indole sulfonyl chemotype that would be filtered out if represented solely by its higher-MW, higher-LogP N-alkyl analogs.

Aqueous Assay Compatibility: Preferable Solubility Profile for Biochemical Screens

The computed XLogP3 of -0.6, substantially lower than the N-cyclohexyl (2.2) and N-benzyl (1.3) analogs, predicts superior aqueous solubility [1][2]. For biochemical assay formats requiring compound dissolution in aqueous buffers with minimal DMSO (e.g., <1% v/v), this hydrophilicity advantage reduces the risk of compound precipitation and false-negative results—a practical consideration that directly impacts data quality in high-throughput screening campaigns.

Anticancer Screening Panels: Class-Level Precedent from Published Morpholino-Indole Chemotypes

The 2022 ACS Omega study demonstrating IC50 values of 8.2–13.2 μM for a related morpholino-indole sulfonohydrazide chemotype against MCF-7 and MDA-MB-468 breast cancer cells supports the inclusion of this scaffold in anticancer screening cascades [1]. While the target compound's sulfonylacetamide linkage differs from the published sulfonohydrazide, the shared morpholino-indole core provides sufficient structural rationale for exploratory antiproliferative profiling—though activity expectations must be tempered by the absence of direct data.

Quote Request

Request a Quote for 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.